Cas no 16191-84-7 (2-Chloroethyl 4-Chlorophenyl Sulfone)

2-Chloroethyl 4-Chlorophenyl Sulfone structure
16191-84-7 structure
Product Name:2-Chloroethyl 4-Chlorophenyl Sulfone
CAS No:16191-84-7
MF:C8H8Cl2O2S
MW:239.118919372559
MDL:MFCD00018966
CID:148246
PubChem ID:87566324
Update Time:2025-04-19

2-Chloroethyl 4-Chlorophenyl Sulfone Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4-((2-chloroethyl)sulfonyl)benzene
    • 2-Chloroethyl 4-Chlorophenyl Sulfone
    • 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene
    • Benzene,1-chloro-4-[(2-chloroethyl)sulfonyl]-
    • 1-chloro-4-(2-chloroethylsulfonyl)benzene
    • p-Chlorophenyl 2-chloroethyl sulfone
    • SULFONE, 2-CHLOROETHYL p-CHLOROPHENYL
    • Benzene, 1-chloro-4-[(2-chloroethyl)sulfonyl]-
    • 1-chloro-4-(2-chloroethanesulfonyl)benzene
    • 1-Chloro-4-((2-chloroethyl)sulphonyl)benzene
    • Benzene, 1-chloro-4-((2-chloroethyl)sulfonyl)-
    • 2-ch
    • KXQHTLXSDBXWNB-UHFFFAOYSA-N
    • 77XFY6CPD8
    • NSC-196185
    • NS00025281
    • EINECS 240-323-6
    • DTXSID70167275
    • D89388
    • WLN: G2SWR DG
    • Z55993085
    • 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene #
    • 2-Chloroethyl p-chlorophenyl sulfone
    • InChI=1/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
    • CS-0318468
    • BRN 2269628
    • A883045
    • KXQHTLXSDBXWNB-UHFFFAOYSA-
    • 16191-84-7
    • SCHEMBL426162
    • FT-0637335
    • MFCD00018966
    • 2-Chloroethyl4-chlorophenylsulfone
    • 2-CHLOROETHYL-P-CHLOROPHENYL SULFONE
    • AKOS001060833
    • NSC196185
    • NSC 196185
    • 2-Chloroethyl (4-chlorophenyl)sulfone
    • DB-043507
    • MDL: MFCD00018966
    • Inchi: 1S/C8H8Cl2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
    • InChI Key: KXQHTLXSDBXWNB-UHFFFAOYSA-N
    • SMILES: ClCCS(C1C=CC(=CC=1)Cl)(=O)=O
    • BRN: 2269628

Computed Properties

  • Exact Mass: 237.96200
  • Monoisotopic Mass: 237.962206
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.397
  • Melting Point: 93.0 to 97.0 deg-C
  • Boiling Point: 383.8°C at 760 mmHg
  • Flash Point: 185.9°C
  • Refractive Index: 1.549
  • PSA: 42.52000
  • LogP: 3.43330
  • Solubility: Not determined

2-Chloroethyl 4-Chlorophenyl Sulfone Security Information

2-Chloroethyl 4-Chlorophenyl Sulfone Pricemore >>

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abcr
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2-Chloroethyl 4-Chlorophenyl Sulfone Production Method

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